molecular formula C10H14OS B1595107 2-Hexanoylthiophene CAS No. 26447-67-6

2-Hexanoylthiophene

Cat. No. B1595107
Key on ui cas rn: 26447-67-6
M. Wt: 182.28 g/mol
InChI Key: CVDZQNUYYOLFOO-UHFFFAOYSA-N
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Patent
US05514799

Procedure details

Thiophene (0.9 g, 10.7 mmol) and hexanoyl chloride (1.52 g, 11.3 mmol), both of which were obtained from Aldrich and used without further purification, were dissolved in benzene (20 mL) and cooled to 0° C. under argon. Stannic Chloride (10.7 mL, 10.7 mmol, 1 M solution in dichloromethane) was added dropwise and the resulting solution was stirred overnight. (Upon addition of the Stannic Chloride, the color changed from colorless to red.) After stirring overnight, 20 mL of a 50:50 mixture of concentrated hydrochloric acid and water was added. The resulting mixture was stirred for two hours whereupon the color became golden yellow. The organic layer was separated, washed with sodium bicarbonate solution, dried (Na2SO4) and concentrated to yield 2-hexanoylthiophene 2 (1.83 g, 94% yield). The compound was further purified by column chromatography using hexane/dichloromethane as the elutant.
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
Stannic Chloride
Quantity
10.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Stannic Chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:6](Cl)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].Cl>O>[C:6]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)(=[O:12])[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
S1C=CC=C1
Step Two
Name
Quantity
1.52 g
Type
reactant
Smiles
C(CCCCC)(=O)Cl
Step Three
Name
Stannic Chloride
Quantity
10.7 mL
Type
reactant
Smiles
Step Four
Name
Stannic Chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used without further purification
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved in benzene (20 mL)
STIRRING
Type
STIRRING
Details
) After stirring overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for two hours whereupon the color
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCCCC)(=O)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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